3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid
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Overview
Description
3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid is a chemical compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzoic acid moiety substituted with a pyrrolidin-1-yl group at the 3-position and a methyl group at the 4-position.
Mechanism of Action
Target of Action
Similar compounds such as pyrrolidine-2,5-dione derivatives have been found to have potent anticonvulsant properties . These compounds are known to interact with calcium channels, specifically Cav 1.2 (L-type) channels .
Mode of Action
It is suggested that similar compounds inhibit calcium currents mediated by cav 12 (L-type) channels . This inhibition could potentially alter the electrical activity in neurons, thereby preventing the abnormal electrical discharges that cause seizures.
Biochemical Pathways
The inhibition of cav 12 (L-type) channels can affect various cellular processes, including muscle contraction, hormone secretion, and neuronal signaling .
Pharmacokinetics
Similar compounds have shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . These properties suggest that the compound may have good bioavailability and a favorable safety profile.
Result of Action
Similar compounds have shown potent anticonvulsant activity in animal seizure models . This suggests that the compound may have potential therapeutic effects in the treatment of epilepsy.
Biochemical Analysis
Biochemical Properties
It’s structurally similar to 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid, which is used in proteomics research .
Cellular Effects
Related compounds have been used in the study of protein-protein interactions
Molecular Mechanism
It’s possible that it may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression, similar to other bioactive compounds .
Dosage Effects in Animal Models
Related compounds have shown potent protection in animal acute seizure models .
Metabolic Pathways
It’s structurally similar to 2,5-dioxopyrrolidin-1-yl acrylate, which is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Transport and Distribution
Related compounds have shown favorable drug-like potential, including good permeability .
Subcellular Localization
Related compounds have been used in the study of protein-protein interactions, which could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with 2,5-dioxopyrrolidine. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also incorporates stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, yielding alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Scientific Research Applications
3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of anticonvulsant and analgesic drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)propanoate: Used in the synthesis of various heterocyclic compounds.
Uniqueness: 3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-2-3-8(12(16)17)6-9(7)13-10(14)4-5-11(13)15/h2-3,6H,4-5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWXNJRVULDSKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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